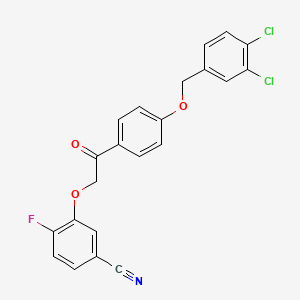
3-(2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethoxy)-4-fluorobenzonitrile
Cat. No. B8686643
M. Wt: 430.3 g/mol
InChI Key: BJDIYRQSJLBFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08383644B2
Procedure details


4-Fluoro-3-hydroxy-benzonitrile (15 g), 2-bromo-1-[4-(3,4-dichloro-benzyloxy)-phenyl]-ethanone (45 g), and potassium carbonate 45 g) were suspended together in 630 mL acetone with stirring. The mixture continued to stir for 18 hours, then was concentrated to dryness. The solid residue was taken up in 500 mL diethyl ether and stirred 1.5 h, then 1 L water was added and stirred vigorously an additional 3 hours. The solid product was collected by filtration and washed with 200 mL diethyl ether three times. It was then dissolved in THF, filtered to remove any remaining inorganic salt, and evaporated again to dryness. After drying under vacuum 18 h, 48 g of desired product was obtained (quantitative). 1H NMR (400 MHz, DMSO-d6): 7.97 (d, 2H), 7.66 (d, 1H), 7.45 (m, 2H), 7.46 (m, 3H), 7.16 (d, 2H), 5.72 (s, 2H), 5.25 (s, 2H).

Name
2-bromo-1-[4-(3,4-dichloro-benzyloxy)-phenyl]-ethanone
Quantity
45 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[OH:10].Br[CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][C:26]([Cl:29])=[C:25]([Cl:30])[CH:24]=2)=[CH:17][CH:16]=1)=[O:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:30][C:25]1[CH:24]=[C:23]([CH:28]=[CH:27][C:26]=1[Cl:29])[CH2:22][O:21][C:18]1[CH:17]=[CH:16][C:15]([C:13](=[O:14])[CH2:12][O:10][C:3]2[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=2[F:1])[C:6]#[N:7])=[CH:20][CH:19]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=C(C#N)C=C1)O
|
Step Two
|
Name
|
2-bromo-1-[4-(3,4-dichloro-benzyloxy)-phenyl]-ethanone
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)OCC1=CC(=C(C=C1)Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
630 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for 18 hours
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated to dryness
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred 1.5 h
|
|
Duration
|
1.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1 L water was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred vigorously an additional 3 hours
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid product was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 200 mL diethyl ether three times
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
It was then dissolved in THF
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove any remaining inorganic salt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated again to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying under vacuum 18 h
|
|
Duration
|
18 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(COC2=CC=C(C=C2)C(COC=2C=C(C#N)C=CC2F)=O)C=CC1Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 48 g | |
| YIELD: CALCULATEDPERCENTYIELD | 102% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

